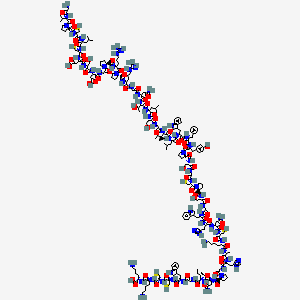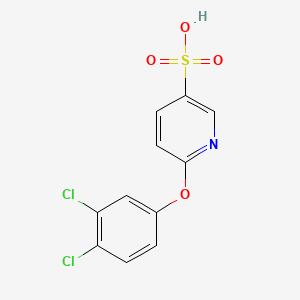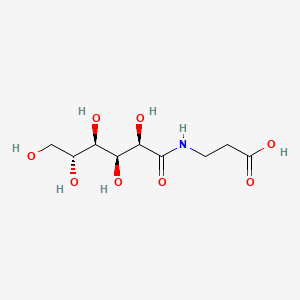
N-D-Gluconoyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-D-Gluconoyl-beta-alanine: is a compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a derivative of beta-alanine, an amino acid, and gluconic acid, a sugar acid derived from glucose. This compound is known for its role in post-translational modifications, particularly in recombinant proteins expressed in Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-beta-alanine typically involves the reaction of beta-alanine with gluconic acid or its derivatives. One common method is the reaction of beta-alanine with gluconolactone under mild acidic conditions. This reaction forms a stable amide bond between the amino group of beta-alanine and the carboxyl group of gluconic acid .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes. For instance, genetically modified strains of Corynebacterium glutamicum have been used to enhance the production of beta-alanine from glucose, which can then be reacted with gluconic acid to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-D-Gluconoyl-beta-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form beta-alanine and gluconic acid.
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide, leading to the formation of gluconic acid derivatives.
Major Products: The major products formed from these reactions include beta-alanine, gluconic acid, and their respective derivatives .
Scientific Research Applications
N-D-Gluconoyl-beta-alanine has several applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing the stability and function of therapeutic proteins.
Mechanism of Action
The mechanism of action of N-D-Gluconoyl-beta-alanine involves its interaction with proteins and enzymes. The compound forms stable amide bonds with the amino groups of proteins, leading to modifications that can alter the protein’s structure, stability, and function. These modifications can affect various molecular pathways, including those involved in protein folding, stability, and degradation .
Comparison with Similar Compounds
N-alkyl-beta-amino acids: These compounds share a similar structure with N-D-Gluconoyl-beta-alanine but have different alkyl groups attached to the amino acid.
N-alkyl-beta-amino esters: These are esters of beta-amino acids and have similar chemical properties but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its combination of a sugar acid and an amino acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studying protein modifications and potential therapeutic applications .
Properties
CAS No. |
94231-90-0 |
|---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO8/c11-3-4(12)6(15)7(16)8(17)9(18)10-2-1-5(13)14/h4,6-8,11-12,15-17H,1-3H2,(H,10,18)(H,13,14)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
IHYVWNRKXGTLCO-CCXZUQQUSA-N |
Isomeric SMILES |
C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
Canonical SMILES |
C(CNC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
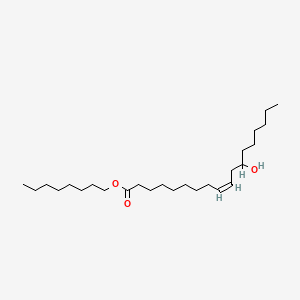
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)
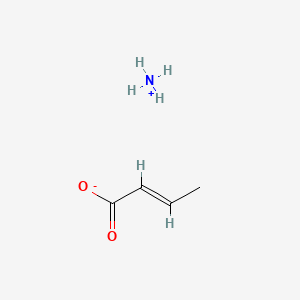
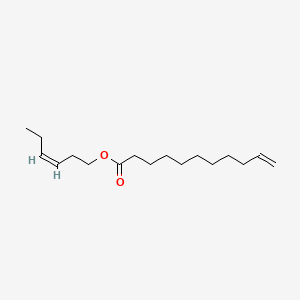

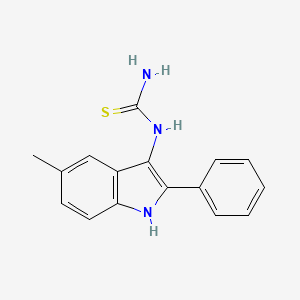
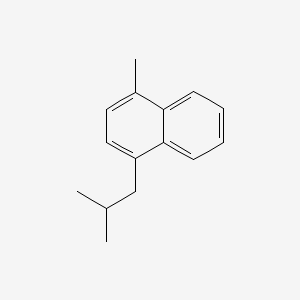
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)


![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
